molecular formula C22H25NO2S2 B2815066 (E)-3-(4-(methylthio)phenyl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acrylamide CAS No. 1798410-57-7

(E)-3-(4-(methylthio)phenyl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acrylamide

Cat. No. B2815066
CAS RN: 1798410-57-7
M. Wt: 399.57
InChI Key: FSAMRRYEWDXYMD-FMIVXFBMSA-N
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Description

(E)-3-(4-(methylthio)phenyl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C22H25NO2S2 and its molecular weight is 399.57. The purity is usually 95%.
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Scientific Research Applications

Photoredox-Catalyzed Cascade Annulation

Overview: Photoredox-catalyzed reactions have gained prominence in organic synthesis due to their mild reaction conditions and broad substrate scope. In this context, the compound has been investigated for its role in cascade annulation reactions.

Application: A study published in Organic Chemistry Frontiers demonstrated that this compound can participate in a photoredox-catalyzed cascade annulation with sulfonyl chlorides. As a result, various benzothiophenes and benzoselenophenes were synthesized in moderate to good yields at ambient temperature .

Antioxidant Activity

Overview: Antioxidants play a crucial role in protecting cells from oxidative damage. Researchers have explored the antioxidant properties of the compound you’re interested in.

Application: The compound “2-methoxy-4-((4-methoxyphenylimino)methyl)phenol” can be synthesized from vanillin and p-anisidine using water as a solvent. Its antioxidant activity has been investigated, and further characterization is essential .

Luminescent Metal-Organic Frameworks (MOFs)

Overview: MOFs are porous materials with diverse applications, including gas storage, catalysis, and luminescence. The compound has been incorporated into a novel luminescent MOF.

Application: A highly luminescent entangled metal–organic framework, based on the compound (E)-1,2-diphenyl-1,2-bis(4-(pyridin-4-yl)phenyl)ethene, was designed and constructed. This MOF exhibits strong blue-green emission with an excellent fluorescence quantum yield of 99% .

Total Synthesis of Complex Diterpenoid Alkaloids

Overview: Diterpenoid alkaloids are natural products with intricate three-dimensional structures. Researchers have focused on their total synthesis, aiming to unlock their biological activities.

Application: The research group led by Professor Yong Qin has made significant strides in the total synthesis of complex diterpenoid alkaloids. Using oxidative dearomatization/Diels-Alder cycloaddition as a key strategy, they successfully synthesized six different diterpenoid alkaloids and their corresponding skeletons. These compounds include isoazitine, dihydroajaconine, gymnandine, atropurpuran, arcutinine, and liangshanone .

properties

IUPAC Name

(E)-3-(4-methylsulfanylphenyl)-N-[(4-phenylsulfanyloxan-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO2S2/c1-26-19-10-7-18(8-11-19)9-12-21(24)23-17-22(13-15-25-16-14-22)27-20-5-3-2-4-6-20/h2-12H,13-17H2,1H3,(H,23,24)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSAMRRYEWDXYMD-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=CC(=O)NCC2(CCOCC2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C/C(=O)NCC2(CCOCC2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-(methylthio)phenyl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acrylamide

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